molecular formula C17H10N4O3S B4325335 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B4325335
M. Wt: 350.4 g/mol
InChI Key: FAIOFHDDUKGZPG-UHFFFAOYSA-N
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Description

3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazolothiadiazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

    Cyclization: Acidic or basic catalysts, depending on the specific reaction.

Major Products

    Reduction: 3-(2-aminophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiadiazine
  • 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiadiazole

Uniqueness

Compared to similar compounds, 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has a unique combination of a triazole ring fused with a thiadiazine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of pharmacological activities.

Properties

IUPAC Name

3-(2-nitrophenyl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-15-10-14(11-6-2-1-3-7-11)25-17-19-18-16(20(15)17)12-8-4-5-9-13(12)21(23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIOFHDDUKGZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

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